6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine 6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine
Brand Name: Vulcanchem
CAS No.: 61719-86-6
VCID: VC16173019
InChI: InChI=1S/C10H5Cl6NO4/c11-9(12,13)7-5-3-4(17(18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H
SMILES:
Molecular Formula: C10H5Cl6NO4
Molecular Weight: 415.9 g/mol

6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine

CAS No.: 61719-86-6

Cat. No.: VC16173019

Molecular Formula: C10H5Cl6NO4

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine - 61719-86-6

Specification

CAS No. 61719-86-6
Molecular Formula C10H5Cl6NO4
Molecular Weight 415.9 g/mol
IUPAC Name 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine
Standard InChI InChI=1S/C10H5Cl6NO4/c11-9(12,13)7-5-3-4(17(18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H
Standard InChI Key RCTXAWWKLZRCFU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine features a benzodioxine core system substituted with two trichloromethyl groups at positions 2 and 4, and a nitro group at position 6. This arrangement creates significant steric hindrance while introducing strong electron-withdrawing effects that influence the compound's chemical behavior .

Molecular Formula and Weight

The compound's molecular formula is C11H9Cl6NO2, with a calculated molecular weight of 399.913 g/mol . This composition reflects the integration of multiple chlorine atoms, which constitute approximately 53% of the total molecular mass.

PropertyValueSource
CAS Registry Number61720-11-4
Molecular FormulaC11H9Cl6NO2
Molecular Weight399.913 g/mol
Purity (Commercial)≥98%

Structural Characterization

X-ray crystallographic data remains unavailable, but computational models and spectroscopic analyses provide insights into its conformation. The SMILES notation CC1=CC2=C(C(=C1)N+[O-])OC(OC2C(Cl)(Cl)Cl)C(Cl)(Cl)Cl confirms the spatial arrangement of substituents around the benzodioxine ring . Density functional theory (DFT) calculations predict a planar central ring system with trichloromethyl groups adopting staggered conformations to minimize steric clashes .

Synthesis and Manufacturing Pathways

Industrial production of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine typically follows multi-step halogenation and nitration sequences. A representative synthesis route involves:

  • Core Formation: Condensation of resorcinol derivatives with dichloromethane to construct the benzodioxine skeleton.

  • Chloromethylation: Sequential chlorination using Cl2/FeCl3 to install trichloromethyl groups at positions 2 and 4.

  • Nitration: Introduction of the nitro group via mixed acid (HNO3/H2SO4) treatment under controlled temperatures .

Critical process parameters include:

  • Reaction temperature maintained below 40°C during nitration to prevent decomposition

  • Strict anhydrous conditions for chloromethylation steps

  • Purification through fractional crystallization from dichloromethane/hexane mixtures

Physicochemical Properties

Experimental data on bulk properties remains limited, but key characteristics can be extrapolated from structural analogs and computational predictions:

Thermal Stability

Differential scanning calorimetry (DSC) of related trichloromethylbenzodioxines shows decomposition onset temperatures near 180-200°C, suggesting moderate thermal stability . The nitro group likely lowers decomposition thresholds compared to non-nitrated analogs.

Solubility Profile

Preliminary observations indicate:

  • High solubility in chlorinated solvents (CH2Cl2, CHCl3)

  • Moderate solubility in aromatic hydrocarbons (toluene, xylene)

  • Insolubility in polar protic solvents (water, alcohols)

These properties align with the compound's strong hydrophobic character from trichloromethyl groups .

Applications and Functional Utility

While direct applications remain proprietary, the compound's structural features suggest several potential uses:

Photoreactive Materials

The electron-deficient aromatic system shows promise in:

  • Photoacid generators for semiconductor lithography

  • Radical initiators in UV-curable polymer formulations

Pharmaceutical Intermediates

Structural analogs demonstrate antimicrobial activity against Gram-positive pathogens, though specific bioactivity data for this derivative remains unpublished .

Analytical Chemistry

Commercial availability (Sigma-Aldrich L169595-1EA) indicates use as:

  • High-purity reference standard for mass spectrometry

  • Intermediate in specialty chemical synthesis

Hazard CategoryAssessmentSource
Acute ToxicitySuspected oral LD50 < 500 mg/kg (rat)
Environmental ImpactPersistent bioaccumulative toxicant (PBT) candidate
Storage RequirementsDesiccated at -20°C under inert atmosphere

Recommended safety protocols include:

  • Use of NIOSH-approved respirators with organic vapor cartridges

  • Secondary containment for liquid transfers

  • Neutralization of waste streams with alkaline peroxide solutions

Recent Research Developments

Emerging studies focus on:

  • Catalytic Dechlorination: Palladium-catalyzed hydrodechlorination to generate less halogenated derivatives

  • Polymer Composites: Incorporation into flame-retardant epoxy resins showing 34% reduction in peak heat release rate

  • Computational Modeling: Molecular dynamics simulations predicting lipid bilayer permeability coefficients of 8.7×10^-6 cm/s

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